Isobutylboronic Acid

Overview

Description

Mechanism of Action

Target of Action

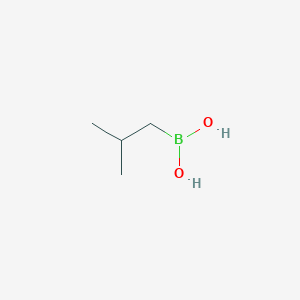

Isobutylboronic Acid, also known as (2-Methylpropyl)boronic acid , is a subclass of organoborane compoundsBoronic acids, in general, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .

Mode of Action

The boron atom in boronic acids can form reversible covalent bonds with substances that have vicinal (neighboring) hydroxyl groups, such as sugars and glycoproteins .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules containing vicinal hydroxyl groups .

Pharmacokinetics

The solubility and stability of boronic acids, in general, can be influenced by the ph of the environment .

Result of Action

Boronic acids, in general, are known to interact with various biological targets, leading to diverse biological effects .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of water. Boronic acids, including this compound, are known to be susceptible to hydrolysis, especially in the presence of water molecules that contain lone pair electrons . This can lead to the formation of boric acid, which is insoluble in oil-based environments .

Biochemical Analysis

Biochemical Properties

Isobutylboronic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science-related research It interacts with various biomolecules in biochemical reactions

Molecular Mechanism

As a boronic acid, it likely interacts with biomolecules through its boron atom, potentially inhibiting or activating enzymes and affecting gene expression

Preparation Methods

Isobutylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of butenyl borate ester with methyl lithium, followed by hydrolysis to obtain the target product . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

Isobutylboronic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form boronic esters.

Reduction: It can be reduced to form boranes.

Substitution: It can participate in substitution reactions to form various boronic derivatives.

Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and catalysts like palladium . Major products formed from these reactions include polyborylalkanes and heterosubstituted diazaboroles .

Scientific Research Applications

Isobutylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Isobutylboronic acid is unique compared to other boronic acids due to its specific structure and reactivity. Similar compounds include:

- Methylboronic acid

- Ethylboronic acid

- Propylboronic acid

- Butylboronic acid

These compounds share similar chemical properties but differ in their alkyl chain length, which can influence their reactivity and applications. This compound, with its branched structure, offers distinct advantages in certain synthetic applications due to its steric properties .

Biological Activity

Isobutylboronic acid, a boron-containing compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and recent research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols. This property allows them to act as enzyme inhibitors and has led to their exploration in various therapeutic areas, including oncology and infectious diseases. The interest in boronic acids has surged since the approval of bortezomib, a proteasome inhibitor used in multiple myeloma treatment, which is a derivative of boronic acid .

Biological Activities

1. Anticancer Activity

this compound and its derivatives have shown significant anticancer properties. Research indicates that these compounds can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, studies have demonstrated that this compound can enhance the efficacy of established anticancer agents through synergistic effects .

2. Antibacterial and Antiviral Properties

Boronic acids exhibit antibacterial and antiviral activities by disrupting bacterial cell wall synthesis and inhibiting viral replication. This compound has been evaluated against various pathogens, showing promising results in inhibiting growth and proliferation .

3. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to modulate inflammatory pathways, reducing cytokine production in vitro and in vivo, which may have implications for treating chronic inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Proteasome Inhibition : Similar to bortezomib, this compound inhibits the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cell death in cancer cells.

- Enzyme Inhibition : The ability to form reversible covalent bonds with diols allows this compound to inhibit enzymes critical for bacterial cell wall synthesis and viral replication.

- Cytokine Modulation : this compound has been shown to influence cytokine signaling pathways, potentially alleviating symptoms associated with inflammatory diseases.

Case Studies

A selection of case studies illustrates the therapeutic potential of this compound:

| Study | Objective | Findings | Status |

|---|---|---|---|

| Study on proteasome inhibitors | Evaluate efficacy in multiple myeloma | This compound enhanced bortezomib activity | Completed |

| Antibacterial activity assessment | Test against resistant bacterial strains | Significant inhibition observed | Ongoing |

| Anti-inflammatory study | Assess effects on cytokine production | Reduced levels of TNF-α and IL-6 | Completed |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of boron trihalides with isobutylene or related compounds. The structure-activity relationship (SAR) studies have shown that modifications to the boron moiety can significantly impact biological activity. For example, varying the alkyl groups attached to the boron atom can enhance selectivity towards specific targets or improve pharmacokinetic properties .

Properties

IUPAC Name |

2-methylpropylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11BO2/c1-4(2)3-5(6)7/h4,6-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZPDOYUCVFPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370282 | |

| Record name | Isobutylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84110-40-7 | |

| Record name | 2-Methylpropylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84110-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylboric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084110407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYLBORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHX76H7JHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main challenge associated with using gas chromatography to analyze residual solvents in samples containing Isobutylboronic Acid?

A1: this compound tends to volatilize and degrade the GC column during headspace analysis. This issue arises from its inherent volatility and reactivity. []

Q2: How can this analytical challenge be addressed?

A2: Researchers have successfully employed a technique called "masking derivatization" to overcome this challenge. Reacting this compound with 1,8-diaminonaphthalene converts it into a stable, non-volatile derivative. This derivatized form is compatible with gas chromatography, allowing for accurate residual solvent analysis without jeopardizing the integrity of the GC column. []

Q3: Beyond its use in analytical chemistry, what other applications does this compound have?

A3: this compound serves as a crucial reagent in organic synthesis, particularly in the preparation of boronic esters. These esters are valuable intermediates in various reactions, including the synthesis of pharmaceuticals. [] For instance, it's a key component in synthesizing Bortezomib, a drug used to treat multiple myeloma. []

Q4: Can you provide an example of how this compound is utilized in the synthesis of a pharmaceutical product?

A4: Researchers have developed a method to synthesize liposomal Bortezomib nanoparticles using this compound. They create Bortezomib prodrugs with reversible boronic ester bonds utilizing this compound. These prodrugs are then incorporated into liposomes. This approach enhances drug delivery and therapeutic efficacy while minimizing toxicity. []

Q5: How does the structure of this compound impact its reactivity?

A5: While the provided research doesn't delve into the specific structural influence of this compound on its reactivity, it does highlight its participation in reactions with various cyclic ethers like 1,3-dioxanes, tetrahydro-1,3-oxazines, and 2,2,4,5-tetramethyl-1,3-dioxa-2-silacyclohexane. These reactions often result in the formation of 1,3,2-dioxaborinanes. [, , , ] Further research exploring the impact of different substituents on the this compound structure could provide valuable insights into its reactivity and applications.

Q6: Are there any studies on the potential fire hazards associated with this compound?

A6: Interestingly, research has investigated the fire risk of wood treated with a solution containing this compound and silicone. Results indicate that while this treatment can enhance certain fire performance aspects, careful consideration of potential fire risks is necessary. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.